

Application Notes and Protocols for JNJ-38877605-d1 in Cell Culture Experiments

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Compound of Interest

Compound Name: JNJ-38877605-d1

Cat. No.: B12366438

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These application notes provide a comprehensive guide for utilizing **JNJ-38877605-d1**, a potent and selective c-MET inhibitor, in cell culture experiments. The protocols outlined below are designed to facilitate the investigation of its biological effects and mechanism of action.

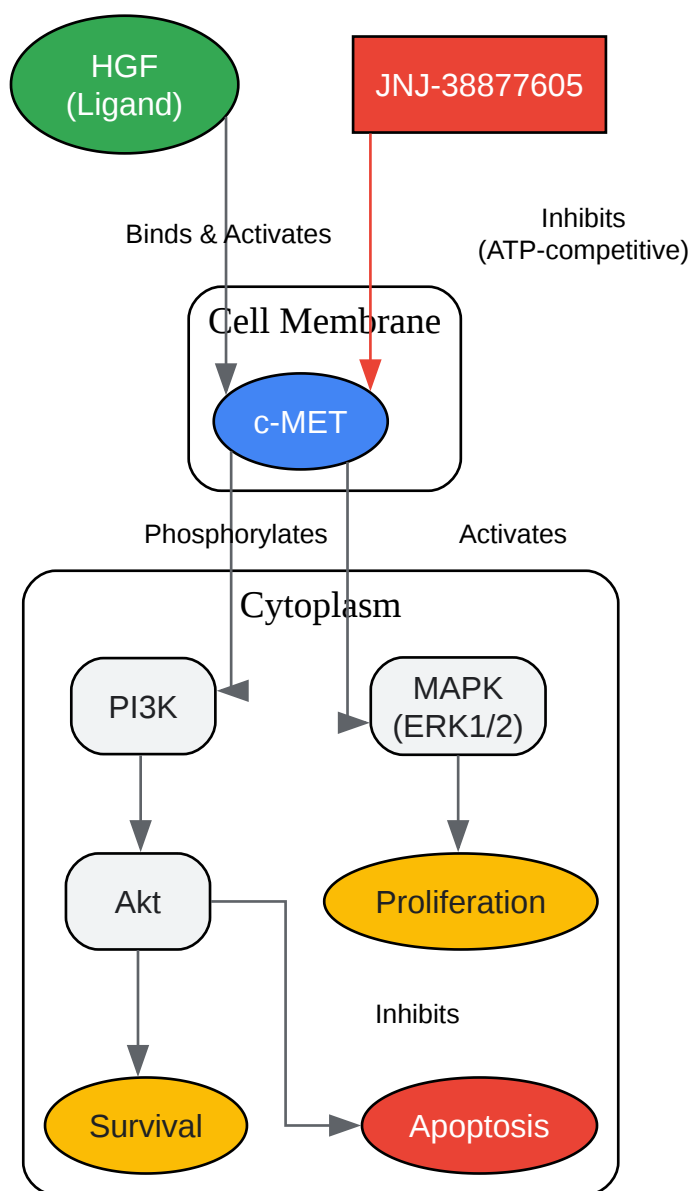
Introduction

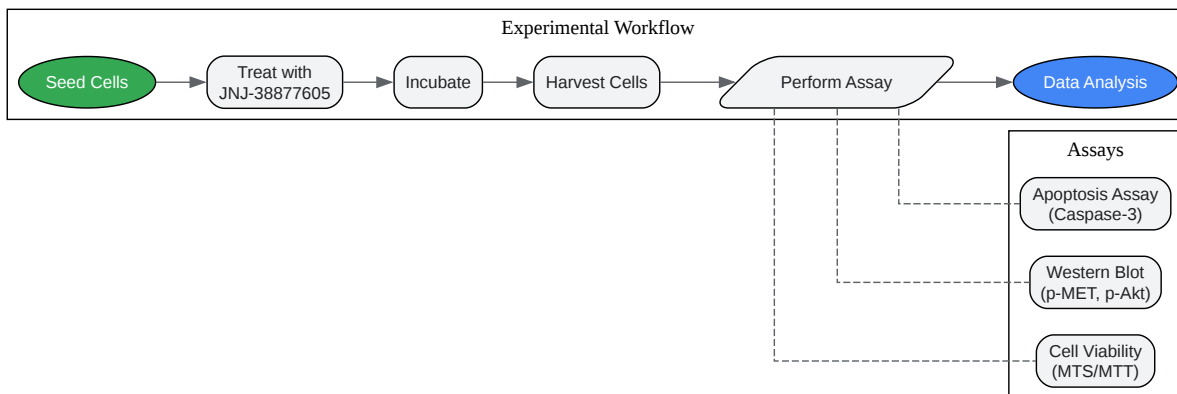
JNJ-38877605 is an orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC₅₀ of 4 nM.[1][2] It demonstrates high selectivity, being 600-fold more selective for c-Met than for over 200 other tyrosine and serine-threonine kinases.[1][2] The c-MET pathway is a critical driver in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in various cancers. JNJ-38877605 effectively inhibits both HGF-stimulated and constitutively activated c-MET phosphorylation.[1][3]

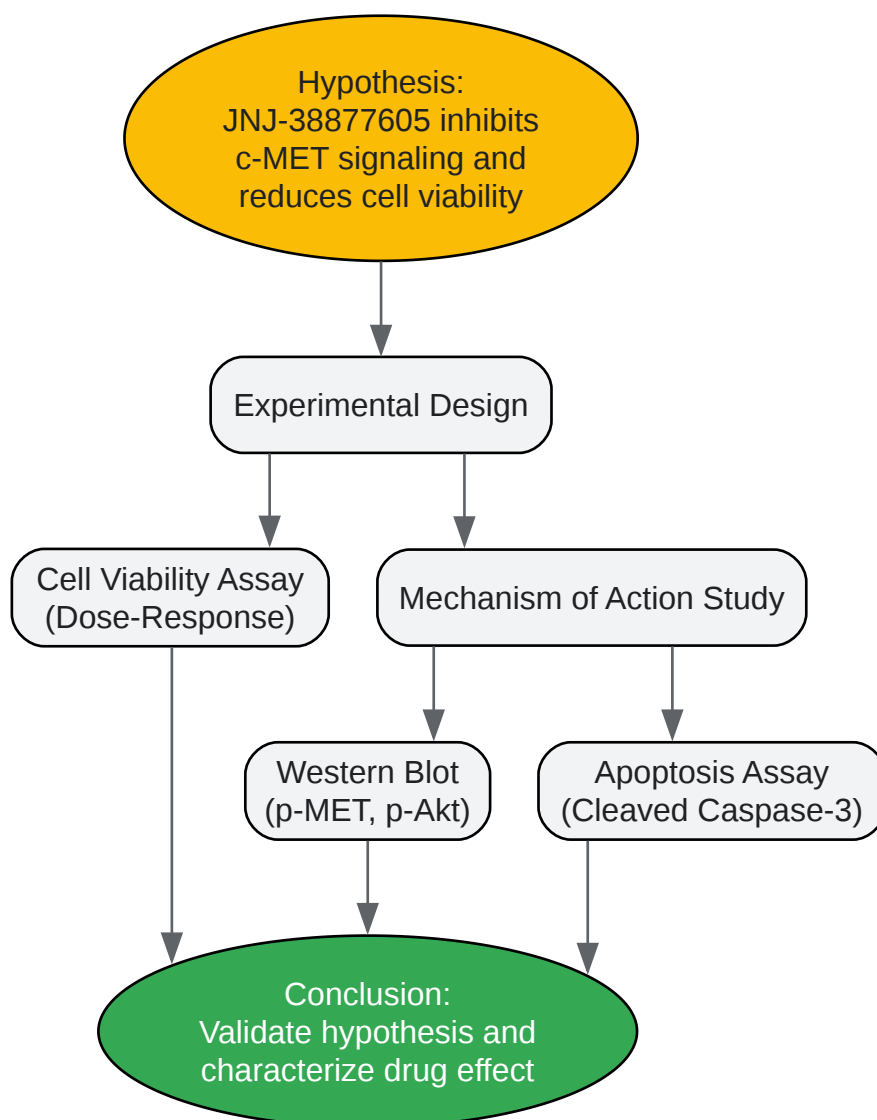
Mechanism of Action

JNJ-38877605 acts by binding to the ATP-binding site of the c-MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[4] Inhibition of c-MET phosphorylation by JNJ-38877605 leads to the downregulation of key signaling

cascades, including the PI3K/Akt and MAPK pathways. This disruption of signaling can result in reduced cell proliferation, induction of apoptosis, and decreased cell migration and invasion.[2]







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References

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- [4. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/38877605/)
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